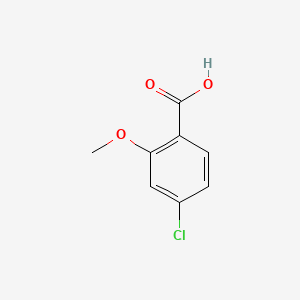

4-Chloro-2-methoxybenzoic acid

Description

Historical Context and Evolution of Research

While a precise timeline for the initial synthesis of 4-Chloro-2-methoxybenzoic acid is not extensively documented in readily available literature, the study of substituted benzoic acids has been a cornerstone of organic chemistry for over a century. Research into compounds with similar structural motifs, such as the herbicide Dicamba (3,6-dichloro-2-methoxybenzoic acid), gained prominence in the mid-20th century. google.comgoogle.com The evolution of research on this compound has been driven by the increasing demand for sophisticated molecular building blocks in applied sciences. chemimpex.com Its stability and compatibility with various solvents and reagents have made it a valuable tool in laboratory settings, allowing for the creation of diverse derivatives tailored for specific functions. chemimpex.com

Significance of this compound in Contemporary Chemical and Biological Sciences

This compound is recognized as a versatile chemical intermediate with significant roles in numerous research and industrial applications. chemimpex.com The presence of chloro, methoxy (B1213986), and carboxylic acid functional groups on the aromatic ring enhances its reactivity and makes it a valuable precursor for synthesizing biologically active molecules. chemimpex.com This unique structure facilitates the development of compounds with targeted biological activities, making it a key building block in medicinal chemistry, agrochemical formulation, and material science. chemimpex.com Its ability to participate in complex chemical reactions allows researchers to create a wide range of derivatives, supporting advancements in both health and environmental sciences. chemimpex.com

Overview of Key Research Areas and Paradigms

The application of this compound spans several key scientific domains, as detailed in the following subsections.

In the pharmaceutical sector, this compound serves as a crucial intermediate in the synthesis of various therapeutic agents. chemimpex.com It is particularly noted for its role in the development of anti-inflammatory and analgesic drugs. chemimpex.comontosight.ai The compound and its derivatives are instrumental in creating novel drug candidates with specific biological targets. chemimpex.com

A significant area of research involves the synthesis of 5-HT4 receptor agonists and antagonists using the related compound, 4-amino-5-chloro-2-methoxybenzoic acid. nih.govacs.org These benzoates have shown potent activity, with some derivatives acting as partial agonists with nanomolar affinity for 5-HT4 receptors. nih.govacs.org Such research is vital for developing treatments for gastrointestinal disorders. Furthermore, recent studies have explored the anticancer potential of transition metal complexes derived from this compound. researchgate.netglobalauthorid.comjournalononcology.orgjournalononcology.org For instance, certain cobalt(II) complexes have demonstrated significant inhibitory effects on leukemia and colon cancer cell lines. researchgate.net Additionally, derivatives like 5-Bromo-4-chloro-2-methoxybenzoic acid are key intermediates in synthesizing therapeutic agents such as SGLT2 inhibitors for diabetes treatment.

This compound is a valuable precursor in the agrochemical industry for the production of herbicides and fungicides. chemimpex.comlookchem.com Its structure allows for the formulation of products that target specific plant growth pathways, thereby enhancing crop protection and yield. chemimpex.com The compound is related to the benzoic acid herbicide Dicamba (3,6-dichloro-2-methoxybenzoic acid) and is used in the synthesis of various pesticides. google.comgoogle.comlookchem.comontosight.ai Its derivatives are employed to create innovative products designed to protect crops and improve agricultural productivity. lookchem.com

The unique chemical properties of this compound make it a subject of interest in material science. chemimpex.com Research has explored its potential in creating advanced materials, such as specialized polymers and coatings that require specific thermal and chemical resistance properties. chemimpex.com The anion of this compound is known to form complexes with a variety of divalent metal ions, including Mn²⁺, Co²⁺, Ni²⁺, Cu²⁺, and Zn²⁺. sigmaaldrich.comchemicalbook.com This characteristic is relevant for developing new materials with tailored electronic and structural properties. For example, coordination polymers have been synthesized using this acid, which have potential applications in areas like photoluminescence. acs.org

Properties

IUPAC Name |

4-chloro-2-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFEYMXHWIHFRBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10206091 | |

| Record name | 4-Chloro-o-anisic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10206091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57479-70-6 | |

| Record name | 4-Chloro-2-methoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57479-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-o-anisic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057479706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-o-anisic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10206091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-o-anisic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.219 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 4 Chloro 2 Methoxybenzoic Acid

Conventional and Novel Synthesis Routes

The synthesis of 4-Chloro-2-methoxybenzoic acid can be approached through several distinct chemical strategies, starting from various precursors. These routes leverage fundamental reactions such as nucleophilic aromatic substitution, electrophilic chlorination, and molecular rearrangements.

The synthesis of this compound from 2,4-dichlorobenzoic acid would theoretically involve a selective nucleophilic aromatic substitution (SNAr) of the chlorine atom at the C2 position with a methoxide (B1231860) group. However, this transformation is challenging. The benzene (B151609) ring in 2,4-dichlorobenzoic acid is deactivated towards nucleophilic attack due to the electron-withdrawing nature of the carboxylic acid and the two chlorine atoms. For an SNAr reaction to proceed efficiently, the aromatic ring typically requires strong electron-withdrawing groups (like a nitro group) positioned ortho or para to the leaving group, which is not the case here. google.com Consequently, this route is not commonly documented and would likely require harsh reaction conditions or specialized catalysis to achieve selective methoxylation at the desired position.

A multi-step pathway to this compound can be achieved starting from 4-chlorophenol (B41353). This route involves the formation and rearrangement of a key intermediate, followed by oxidation and methylation.

First, 4-chlorophenol is acetylated, typically using acetic anhydride, to form the ester 4-chlorophenyl acetate (B1210297). This ester then undergoes a Lewis acid-catalyzed Fries rearrangement. The reaction rearranges the acetyl group from the phenolic oxygen onto the aromatic ring, primarily at the ortho position due to steric and electronic factors, yielding 4-chloro-2-hydroxyacetophenone as the major product.

The subsequent step involves the oxidation of the methyl ketone group of 4-chloro-2-hydroxyacetophenone to a carboxylic acid. This can be effectively accomplished through the haloform reaction, which is highly specific for methyl ketones. ylikonet.grwikipedia.orgmasterorganicchemistry.comlibretexts.org Treatment with a halogen (e.g., chlorine or bromine) in the presence of a strong base converts the acetyl group into a carboxylate, which upon acidification yields 4-chloro-2-hydroxybenzoic acid. wikipedia.orgiitk.ac.in

The final step is the methylation of the phenolic hydroxyl group. 4-chloro-2-hydroxybenzoic acid is treated with a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, in the presence of a base to form the final product, this compound. google.comnih.gov

Table 1: Reaction Pathway from 4-Chlorophenol

| Step | Starting Material | Key Reagents | Intermediate/Product | Reaction Type |

|---|---|---|---|---|

| 1 | 4-Chlorophenol | Acetic anhydride | 4-Chlorophenyl acetate | Acylation |

| 2 | 4-Chlorophenyl acetate | Lewis Acid (e.g., AlCl₃) | 4-Chloro-2-hydroxyacetophenone | Fries Rearrangement |

| 3 | 4-Chloro-2-hydroxyacetophenone | Br₂, NaOH (aq) | 4-Chloro-2-hydroxybenzoic acid | Haloform Reaction (Oxidation) |

A more direct route involves the electrophilic chlorination of o-anisic acid (2-methoxybenzoic acid). In this reaction, the positions on the aromatic ring are activated or deactivated by the existing methoxy (B1213986) and carboxylic acid groups. The methoxy group is a strongly activating ortho-, para-director, while the carboxylic acid group is a deactivating meta-director. The combined effect directs the incoming electrophile (chlorine) primarily to the C4 position, which is para to the powerful methoxy directing group.

The reaction can be carried out using various chlorinating agents. Studies have investigated the chlorination of o-methoxybenzoic acid with agents like molecular chlorine and sodium hypochlorite (B82951) in aqueous solutions. researchgate.net A patented method describes the chlorination using chlorine gas in a solvent like carbon tetrachloride, catalyzed by iodine, to produce a monochlorinated product. google.com While this specific patent focuses on the 5-chloro isomer, the principles of electrophilic aromatic substitution strongly suggest that the 4-chloro isomer is a predictable product under controlled conditions.

Table 2: Chlorination of o-Anisic Acid

| Starting Material | Key Reagents | Product | Reaction Type |

|---|

A well-documented route allows for the synthesis of the important derivative 4-amino-5-chloro-2-methoxybenzoic acid starting from the readily available p-aminosalicylic acid. google.com This process involves a two-step sequence of methylation followed by chlorination.

The first step is the methylation of p-aminosalicylic acid. The reaction is carried out using dimethyl sulfate in an acetone (B3395972) solution with a base such as potassium hydroxide (B78521). This step selectively methylates the hydroxyl group to a methoxy group and also esterifies the carboxylic acid, yielding methyl 4-amino-2-methoxybenzoate. google.com The reaction conditions are controlled to favor O-methylation over N-methylation of the amino group. google.com

The intermediate, methyl 4-amino-2-methoxybenzoate, is then chlorinated. This is achieved using N-chlorosuccinimide (NCS) as the chlorinating agent in a solvent like dimethylformamide (DMF) at an elevated temperature (e.g., 65-75°C). The chlorine atom is selectively introduced at the C5 position, ortho to the activating amino group. The resulting product, methyl 4-amino-5-chloro-2-methoxybenzoate, is then hydrolyzed under basic conditions (saponification) followed by acidification to yield the final product, 4-amino-5-chloro-2-methoxybenzoic acid. google.com

Table 3: Synthesis of 4-amino-5-chloro-2-methoxybenzoic acid

| Step | Starting Material / Intermediate | Key Reagents | Product | Yield |

|---|---|---|---|---|

| 1 | p-Aminosalicylic acid | Dimethyl sulfate, KOH, Acetone | Methyl 4-amino-2-methoxybenzoate | 92.1% google.com |

| 2 | Methyl 4-amino-2-methoxybenzoate | N-chlorosuccinimide (NCS), DMF | Methyl 4-amino-5-chloro-2-methoxybenzoate | 87.5% google.com |

Multistep Synthesis from p-aminosalicylic acid (for 4-amino-5-chloro-2-methoxybenzoic acid)

Deesterification via alkaline hydrolysis

The conversion of an ester precursor to this compound is frequently accomplished through alkaline hydrolysis. This process, also known as saponification, involves the cleavage of the ester bond using a strong base. A typical procedure involves the hydrolysis of a methyl or ethyl ester of the target acid.

In a related synthesis for an analog, 4-amino-5-chloro-2-methoxybenzoic acid, the corresponding methyl ester is hydrolyzed using a molar excess of a base like potassium hydroxide (KOH) or sodium hydroxide (NaOH). google.com The reaction is typically conducted in a mixed solvent system, such as methanol (B129727) and water, under reflux conditions for a period of 2 to 3 hours. google.com The hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to yield the carboxylate salt and the corresponding alcohol (e.g., methanol or ethanol).

The general reaction is as follows: ClC₆H₃(OCH₃)COOR + OH⁻ → ClC₆H₃(OCH₃)COO⁻ + ROH (where R = methyl, ethyl, etc.)

The progress of the reaction can be monitored using standard chromatographic techniques to ensure the complete consumption of the starting ester.

| Parameter | Condition | Source |

| Reactant | Methyl 4-amino-5-chloro-2-methoxybenzoate | google.com |

| Reagent | Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) | google.com |

| Molar Ratio | Ester : Base ≈ 1 : 2.2 | google.com |

| Solvent | Methanol / Water (e.g., 5:2 v/v) | google.com |

| Temperature | Reflux | google.com |

| Reaction Time | 2 - 3 hours | google.com |

Acidification

Following the completion of the alkaline hydrolysis, the resulting reaction mixture contains the water-soluble carboxylate salt of this compound (e.g., potassium 4-chloro-2-methoxybenzoate). To isolate the free carboxylic acid, the solution must be neutralized and then acidified.

This is achieved by the careful, dropwise addition of a dilute mineral acid, such as hydrochloric acid (HCl), until the pH of the solution reaches a specific acidic value (e.g., pH 5). google.com Protonation of the carboxylate anion regenerates the carboxylic acid, which is significantly less soluble in the aqueous medium than its salt form. This decrease in solubility causes the this compound to precipitate out of the solution as a solid. The solid product can then be isolated through filtration, washed to remove any remaining salts, and dried to yield the purified carboxylic acid. google.com The yield for this combined hydrolysis and acidification step is reported to be high, often exceeding 90%. google.com

Mechanistic Studies of Key Synthesis Reactions

Understanding the underlying mechanisms of the reactions used to synthesize and modify this compound is crucial for optimizing reaction conditions and predicting outcomes. The electronic properties of the chloro and methoxy substituents play a significant role in the reactivity of the aromatic ring.

Regioselectivity and Stereoselectivity in Substitution Reactions

The substituents on the benzene ring of this compound dictate the regioselectivity of electrophilic aromatic substitution reactions. The methoxy group (-OCH₃) at the C2 position is a powerful activating group and is ortho-, para-directing due to its ability to donate electron density to the ring via resonance. The chlorine atom (-Cl) at the C4 position is a deactivating group but is also ortho-, para-directing.

The interplay between these two groups, along with the meta-directing carboxylic acid group (-COOH), creates a specific electronic environment that influences where further substitutions will occur. For instance, in reactions involving C-H activation, the methoxy group can exert a directing effect through both steric and coordination mechanisms. mdpi.com Studies on related methoxy-substituted benzoic acids have shown that weak non-covalent interactions between the methoxy group's oxygen and the catalyst's ligands can influence the regiochemical outcome of the reaction. mdpi.com This directing effect is a key consideration in the synthesis of more complex derivatives, ensuring that incoming functional groups are added at the desired position on the aromatic ring. Stereoselectivity is generally not a factor in these substitution reactions as the aromatic ring is planar and the products are typically achiral, unless a chiral center is introduced in a substituent group.

Catalytic Approaches and Optimization (e.g., Copper catalysts)

Catalysis is a cornerstone of modern organic synthesis, offering pathways to improved efficiency, selectivity, and milder reaction conditions. In the context of reactions involving substituted benzoic acids, transition metal catalysts, particularly those based on copper, have found application. Copper(II) complexes have been synthesized with structurally similar ligands, such as 4-chloro-3-nitrobenzoic acid and 2-chloro-6-methylbenzoic acid, for various applications, including studies of their chemical properties and potential as anticancer agents. mdpi.comresearchgate.net

The optimization of these catalytic processes involves several factors:

Catalyst Loading: Minimizing the amount of catalyst used is crucial for reducing costs and simplifying purification.

Ligand Design: The ligands coordinated to the copper center can be modified to fine-tune the catalyst's electronic and steric properties, thereby influencing its activity and selectivity. mdpi.com

Solvent and Temperature: The choice of solvent and reaction temperature can significantly impact reaction rates and product yields.

Reaction Time: Optimizing the reaction time ensures complete conversion of starting materials without the formation of degradation byproducts.

Research into copper-catalyzed reactions continues to be an active area, with the goal of developing more efficient and environmentally benign synthetic methods.

Derivatization and Analog Synthesis

This compound serves as a versatile intermediate for the synthesis of various derivatives and analogs, primarily through reactions involving its carboxylic acid functional group. chemimpex.com

Esterification and Hydrolysis Processes

The carboxylic acid group of this compound can be readily converted into an ester, a common strategy for protecting the acid group or modifying the compound's physical and biological properties. chemimpex.com

Esterification: The most common method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol (such as methanol or ethanol) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is often used in excess as the solvent, or water is removed as it is formed. masterorganicchemistry.combyjus.com The existence of derivatives like this compound ethyl ester is well-documented. riekemetals.com

Amide Formations and Diazonium Salt Couplings

The carboxylic acid group of this compound and the potential to introduce an amino group onto its aromatic ring make it a valuable precursor for the synthesis of amides and azo compounds.

Amide Formation:

Direct amidation of carboxylic acids is a fundamental transformation in organic synthesis. Recent advancements have focused on developing catalytic methods to overcome the inherent difficulty of this reaction due to the formation of unreactive carboxylate-ammonium salts. One such method involves the use of titanium tetrafluoride (TiF₄) as a catalyst. This protocol has been successfully applied to the synthesis of metoclopramide, a significant antiemetic and gut motility stimulator, from 4-amino-5-chloro-2-methoxybenzoic acid and N,N-diethylethane-1,2-diamine. rsc.org The reaction is typically carried out in refluxing toluene, with catalyst loading around 10 mol% for aromatic acids, achieving high yields within 24 hours. rsc.org The proposed mechanism suggests that the ammonium (B1175870) salt, formed from the carboxylic acid and amine, is cleaved at elevated temperatures, allowing the amine to attack the titanium-complexed carbonyl carbon. rsc.org

A general and milder approach for amide synthesis involves the in situ generation of phosphonium (B103445) salts from N-chlorophthalimide and triphenylphosphine. This method is effective for a wide range of aliphatic, benzylic, and aromatic carboxylic acids, including derivatives of benzoic acid, reacting with primary and secondary amines at room temperature to give good to excellent yields. acs.org

Diazonium Salt Couplings:

The introduction of an amino group onto the this compound scaffold, as seen in 4-amino-5-chloro-2-methoxybenzoic acid, opens up the possibility of forming diazonium salts. google.com These salts are versatile intermediates that can undergo coupling reactions with electron-rich aromatic compounds, such as phenols and anilines, to produce azo dyes. unb.canih.gov The synthesis of these azo compounds typically involves a two-step process: the diazotization of the aromatic primary amine followed by the coupling of the resulting diazonium salt with a suitable aromatic partner. unb.ca

For instance, the diazotization of 2-amino-4-chlorobenzenesulfonamide, a related chloro-substituted aromatic amine, is achieved using sodium nitrite (B80452) in the presence of hydrochloric acid at 0-5°C. The resulting diazonium salt is then coupled with an electron-rich aromatic compound like 4-hydroxy-3-methoxybenzaldehyde (vanillin) in an alkaline medium to yield an azo compound. ekb.eg This general principle can be extended to derivatives of 4-amino-5-chloro-2-methoxybenzoic acid to synthesize a variety of brightly colored azo dyes with potential applications in the textile industry. ijirset.com

Formation of Metal Complexes and Coordination Polymers

The carboxylate group of this compound provides a site for coordination with metal ions, leading to the formation of metal complexes and coordination polymers with diverse structures and potential applications.

Metal Complexes:

The anion of this compound has been shown to form complexes with a range of divalent transition metal ions, including Mn²⁺, Co²⁺, Ni²⁺, Cu²⁺, and Zn²⁺. sigmaaldrich.com The formation of these complexes involves the coordination of the metal ion with the carboxylate oxygen atoms of the 4-chloro-2-methoxybenzoate ligand. The specific geometry and stoichiometry of these complexes depend on the metal ion, the reaction conditions, and the presence of other coordinating ligands.

Coordination Polymers:

Coordination polymers are extended structures in which metal ions are linked by bridging organic ligands. The bifunctional nature of carboxylic acids like this compound makes them excellent candidates for the construction of these materials. Hydrothermal synthesis is a common technique employed for the preparation of coordination polymers. epa.govnih.gov This method involves heating a mixture of the metal salt and the organic ligand in a sealed vessel at elevated temperatures and pressures.

While specific studies detailing the hydrothermal synthesis of coordination polymers using 4-chloro-2-methoxybenzoate as the sole ligand are not extensively documented in the provided search results, the principles of this synthetic approach are well-established for related benzoic acid derivatives. researchgate.netrsc.org For example, the hydrothermal reaction of metal salts with dicarboxylate ligands can lead to the formation of one-, two-, or three-dimensional networks with varying topologies. epa.govresearchgate.net The resulting coordination polymers can exhibit interesting properties, such as porosity, catalytic activity, and specific magnetic or optical behaviors. nih.gov

Green Chemistry Principles in Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of the synthesis of this compound and its derivatives, several green chemistry approaches can be considered.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. ajrconline.orgjchps.com This technique is considered a green approach as it can lead to lower energy consumption and reduced solvent use. ajrconline.org Microwave-assisted synthesis has been successfully employed for a variety of organic transformations, including the synthesis of heterocyclic compounds and the direct amidation of carboxylic acids. sciepub.comnih.govbenthamscience.com The application of microwave-assisted synthesis to the derivatization of this compound, such as in amide formation or the synthesis of heterocyclic derivatives, could offer a more environmentally benign alternative to traditional synthetic methods. jchps.com For instance, the microwave-assisted synthesis of 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones from aromatic aldehydes, 6-amino-2,4-dimethoxypyrimidine, and dimedone showcases a metal-free, one-pot multicomponent reaction with high yields and easy purification. nih.gov

Catalytic Reactions:

The use of catalysts is a cornerstone of green chemistry as it allows for reactions to proceed with higher efficiency and selectivity, often under milder conditions and with reduced waste generation. The direct amidation of carboxylic acids catalyzed by boric acid is an example of a greener alternative to traditional methods that require stoichiometric activating agents. sciepub.com This catalytic approach avoids the generation of significant amounts of waste associated with coupling reagents like carbodiimides. sciepub.com Similarly, the TiF₄-catalyzed direct amidation provides a high-yielding pathway to amides, minimizing the need for protecting groups and multiple synthetic steps. rsc.org

Solvent-Free Reactions:

Whenever feasible, conducting reactions in the absence of solvents or in environmentally benign solvents is a key principle of green chemistry. While not explicitly detailed for this compound in the provided search results, solvent-free synthetic methods are gaining increasing attention for their environmental benefits.

Advanced Spectroscopic and Crystallographic Characterization in Research

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, provides profound insights into the molecular vibrations and functional groups present in 4-Chloro-2-methoxybenzoic acid.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a fundamental tool for identifying the functional groups within the this compound molecule. The analysis of its infrared spectrum reveals characteristic absorption bands that correspond to specific vibrational modes. The gas-phase IR spectrum provided by the National Institute of Standards and Technology (NIST) shows several key features. nist.gov

The most prominent bands are associated with the carboxylic acid and methoxy (B1213986) groups, as well as the substituted benzene (B151609) ring. In the solid state, the carboxylic acid's O-H stretching vibration typically appears as a very broad band in the 2500-3300 cm⁻¹ region due to strong intermolecular hydrogen bonding that forms a dimeric structure. The carbonyl (C=O) stretching vibration is observed as a strong, sharp peak, typically between 1680-1710 cm⁻¹ for aromatic carboxylic acids.

Vibrations related to the methoxy group (-OCH₃) include C-H stretching just below 3000 cm⁻¹ and a characteristic C-O-C asymmetric stretching band. The aromatic ring itself contributes to several bands, including C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations in the 1450-1600 cm⁻¹ region, and various C-H in-plane and out-of-plane bending modes at lower wavenumbers. The C-Cl stretching vibration is typically found in the fingerprint region, often between 700 and 850 cm⁻¹.

Interactive Table: Prominent FTIR Peaks for this compound (Note: Wavenumbers are typical ranges and may vary based on sample phase and preparation.)

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid Dimer) | 2500-3300 | Broad, Strong |

| Aromatic C-H Stretch | 3000-3100 | Medium |

| Aliphatic C-H Stretch (Methoxy) | 2850-2960 | Medium |

| C=O Stretch (Carbonyl) | 1680-1710 | Strong |

| Aromatic C=C Stretch | 1450-1600 | Medium-Strong |

| Asymmetric C-O-C Stretch (Ether) | 1240-1280 | Strong |

| Symmetric C-O-C Stretch (Ether) | 1020-1050 | Medium |

| C-Cl Stretch | 700-850 | Medium-Strong |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy serves as a complementary technique to FTIR. While no specific experimental FT-Raman data for this compound was found in publicly available literature, studies on structurally similar compounds like p-chlorobenzoic acid and other substituted benzoic acids provide a basis for predicting its spectral features. nist.gov222.198.130

In Raman spectroscopy, non-polar bonds and symmetric vibrations often produce stronger signals than in FTIR. Therefore, the symmetric stretching of the aromatic ring is expected to be a particularly intense band. The C=O stretching vibration is also Raman active. While O-H stretching is typically weak in Raman spectra, other modes like the C-COOH and C-Cl stretching vibrations would be readily observable. FT-Raman is particularly useful for studying solid samples without special preparation and is less susceptible to interference from water, making it a valuable tool in comprehensive vibrational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H-NMR Analysis

The ¹H-NMR (proton NMR) spectrum of this compound provides distinct signals for each chemically non-equivalent proton. The spectrum is expected to show signals for the three aromatic protons, the methoxy group protons, and the acidic proton of the carboxyl group.

The acidic proton (-COOH) typically appears as a broad singlet far downfield, often above 10 ppm, and its chemical shift can be highly dependent on the solvent and concentration. The methoxy group (-OCH₃) protons will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm. The three aromatic protons will appear in the aromatic region (typically 7.0-8.2 ppm) and their splitting patterns provide information about their relative positions on the ring. The proton at position 6 (H-6), being ortho to the electron-withdrawing carboxyl group, is expected to be the most downfield. The proton at position 3 (H-3) is ortho to the electron-donating methoxy group, while the proton at position 5 (H-5) is ortho to the chlorine atom. Their precise shifts and coupling constants (J-values) would allow for unambiguous assignment.

Detailed NMR Chemical Shift Assignments and Conformational Analysis

A complete structural assignment involves ¹³C-NMR spectroscopy, which provides a signal for each unique carbon atom in the molecule. For this compound, eight distinct signals are expected: one for the carbonyl carbon, six for the aromatic carbons, and one for the methoxy carbon. The carbonyl carbon is the most deshielded, appearing around 165-170 ppm. The aromatic carbons attached to oxygen (C-2) and chlorine (C-4) would also be significantly shifted.

Conformational analysis of substituted benzoic acids using NMR focuses on the relative orientation of the substituents. Due to potential steric hindrance between the ortho-methoxy group and the carboxylic acid group, the molecule may adopt a non-planar conformation where the carboxyl group is twisted out of the plane of the benzene ring. The extent of this twist can be inferred from changes in the chemical shifts of the aromatic protons, particularly H-3 and H-6. Furthermore, the presence or absence of a nuclear Overhauser effect (NOE) between the methoxy protons and the H-3 proton can provide direct evidence for the preferred spatial orientation of the methoxy group relative to the ring.

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (molecular weight: 186.59 g/mol ), the electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z 186. nist.gov

A key feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern. Due to the natural abundance of the ³⁵Cl (≈75%) and ³⁷Cl (≈25%) isotopes, there will be an (M+2)⁺ peak at m/z 188 with an intensity approximately one-third that of the molecular ion peak at m/z 186.

The fragmentation of this compound is expected to proceed through several characteristic pathways for benzoic acids. Common fragmentation patterns include:

Loss of a hydroxyl radical (-•OH): [M - 17]⁺, leading to a fragment at m/z 169.

Loss of a methoxy radical (-•OCH₃): [M - 31]⁺, resulting in a fragment at m/z 155.

Loss of a carboxyl group (-•COOH): [M - 45]⁺, giving the chloromethoxybenzene cation at m/z 141.

Decarboxylation followed by loss of a methyl radical: Loss of CO₂ and then •CH₃ can also occur.

Analysis of these fragments helps to confirm the presence and connectivity of the various functional groups within the molecule.

Interactive Table: Expected Mass Spectrometry Fragments for this compound

| Fragment Ion | m/z (for ³⁵Cl) | Description |

| [M]⁺ | 186 | Molecular Ion |

| [M+2]⁺ | 188 | Isotope Peak (³⁷Cl) |

| [M - OH]⁺ | 169 | Loss of hydroxyl radical |

| [M - OCH₃]⁺ | 155 | Loss of methoxy radical |

| [M - COOH]⁺ | 141 | Loss of carboxyl group |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for analyzing polar and less volatile molecules like this compound directly from solution without the need for derivatization. nih.gov In ESI-MS, the analyte solution is sprayed through a high-voltage capillary, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and directed into the mass analyzer. nih.gov

This technique can be operated in either positive or negative ion mode. In positive mode, adducts such as [M+H]⁺ (protonated molecule) or [M+Na]⁺ (sodium adduct) are commonly observed. In negative ion mode, the deprotonated molecule [M-H]⁻ is typically the most prominent ion. uni.lu Tandem mass spectrometry (MS/MS) can be used to fragment these parent ions, providing further structural information. nih.gov Predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, can also be calculated for different adducts. uni.lu

| Adduct | m/z (Mass-to-Charge Ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M-H]⁻ | 185.00110 | 135.1 |

| [M+H]⁺ | 187.01566 | 132.0 |

| [M+Na]⁺ | 208.99760 | 142.1 |

| [M+K]⁺ | 224.97154 | 139.0 |

| [M+NH₄]⁺ | 204.04220 | 152.4 |

Data sourced from PubChem. uni.lu

X-ray Diffraction Analysis

Single-Crystal X-ray Diffraction for Structural Elucidation

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/a |

| a (Å) | 16.98 |

| b (Å) | 10.95 |

| c (Å) | 3.98 |

| β (°) | 98° 40' |

| Z (Molecules per unit cell) | 4 |

Data for p-anisic acid sourced from Bryan, R. F. (1967). rsc.org

Hirshfeld Surface Analysis and Intermolecular Interactions (e.g., Hydrogen Bonding)

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, based on data obtained from X-ray diffraction. The Hirshfeld surface is a mapped representation of the electron distribution, which helps in identifying the types and relative significance of different intermolecular contacts.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. For aromatic compounds like this compound, absorption in the UV region (typically 200-400 nm) is due to electronic transitions between molecular orbitals, most commonly π→π* transitions associated with the benzene ring. The positions (λmax) and intensities of these absorption bands are influenced by the substituents on the aromatic ring.

The carboxyl (-COOH), methoxy (-OCH₃), and chloro (-Cl) groups all act as auxochromes, modifying the absorption characteristics of the benzene chromophore. While a specific spectrum for this compound is not detailed, data from structurally similar compounds can provide insight. For example, theoretical studies on a related compound, 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid, identified intense electronic transitions in the 315-325 nm range, attributed to π→π* excitations. researchgate.net Similarly, experimental spectra of 4-chlorobenzoic acid show significant UV absorption. researchgate.net This indicates that this compound would be expected to exhibit characteristic absorption bands in the UV region, which can be used for its quantification and characterization in solution.

| Predicted λmax (nm) | Oscillator Strength (f) | Transition Type |

|---|---|---|

| 324.13 | 0.0893 | π→π |

| 315.99 | 0.0117 | π→π |

| 269.58 | 0.0000 | π→π* |

Data sourced from Gökce, H., et al. (2016). researchgate.net

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-Chloro-2-methoxybenzoic acid, DFT calculations offer a detailed picture of its geometric and electronic properties.

Geometry Optimization and Structural Characteristics

Table 1: Representative DFT-Calculated Geometrical Parameters for Benzoic Acid Derivatives

| Parameter | Bond | Typical Calculated Value (Å) |

| Bond Length | C=O | ~1.23 |

| C-O | ~1.36 | |

| O-H | ~0.98 | |

| C-Cl | ~1.74 | |

| C-O (methoxy) | ~1.37 |

Note: The values presented are typical for benzoic acid derivatives and are intended for illustrative purposes. Actual values for this compound would require specific DFT calculations.

Frontier Molecular Orbital Analysis (HOMO-LUMO Energy Gap)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are crucial in determining a molecule's chemical reactivity and kinetic stability actascientific.comnih.gov. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons nih.gov. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity nih.gov. Molecules with smaller HOMO-LUMO energy gaps are generally more polarizable and exhibit higher chemical reactivity researchgate.net. For substituted benzoic acids, this energy gap can provide insights into their electronic properties and potential for charge transfer interactions actascientific.com. While a specific value for this compound is not available, studies on similar aromatic acids show that the HOMO-LUMO gap is a critical parameter in assessing their reactivity researchgate.netwuxibiology.comresearchgate.netwikipedia.org.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack researchgate.netresearchgate.net. The MEP map displays regions of varying electrostatic potential on the molecular surface, typically color-coded so that red indicates regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack) researchgate.net. For a molecule like this compound, the MEP map would likely show negative potential around the oxygen atoms of the carboxyl and methoxy (B1213986) groups, highlighting these as potential sites for interaction with electrophiles or for forming hydrogen bonds. Conversely, the hydrogen atom of the carboxyl group would be expected to show a positive potential, indicating its acidic nature researchgate.net.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into conformational changes and intermolecular interactions in different environments, such as in aqueous solution nih.govresearchgate.netmdpi.com. An MD simulation of this compound could reveal how the molecule interacts with solvent molecules, its conformational flexibility, and the stability of any intramolecular hydrogen bonds. Such simulations are computationally intensive but provide a level of detail that is inaccessible through static calculations alone. They are particularly useful for understanding how a molecule might behave in a biological system, for instance, near the active site of a protein nih.govresearchgate.net.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are aimed at establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity chalcogen.ro. For substituted benzoic acids, QSAR models have been developed to predict properties such as toxicity and pKa nih.govresearchgate.netacs.org. These models typically use a variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. For benzoic acids, important descriptors often include lipophilicity (logP), electronic parameters (like Hammett constants or calculated atomic charges), and quantum chemical descriptors such as the energy of the LUMO (ELUMO) nih.govresearchgate.net. A QSAR model for a series of compounds including this compound could predict its biological activity based on the contributions of its chloro and methoxy substituents.

Table 2: Common Descriptors in QSAR Models for Benzoic Acids

| Descriptor | Property Represented | Relevance |

| logP | Lipophilicity/Hydrophobicity | Membrane permeability and transport |

| pKa | Acidity | Ionization state at physiological pH |

| ELUMO | Electron affinity | Reactivity and interaction with biological targets |

| Molar Refractivity | Steric properties | Binding to receptor sites |

Molecular Docking Studies and Target Interaction Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex mdpi.comnih.govnih.gov. This method is extensively used in drug design to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein mdpi.comresearchgate.netnih.gov. A study on a closely related derivative, 4-formyl-2-methoxyphenyl-4-chlorobenzoate, investigated its interaction with the cyclooxygenase-2 (COX-2) enzyme, a key target in inflammation fip.orgfip.org. The docking results for this derivative showed a favorable binding energy of -8.18 kcal/mol, suggesting a potential anti-inflammatory activity fip.orgfip.org. The study also identified a key interaction with the amino acid residue Ser353 in the active site of the COX-2 receptor fip.org. Such studies for this compound could predict its binding affinity and specific interactions with various protein targets, providing a rationale for its potential therapeutic effects.

Table 3: Illustrative Molecular Docking Results for a 4-Chlorobenzoic Acid Derivative with COX-2

| Parameter | Value |

| Target Protein | Cyclooxygenase-2 (COX-2) |

| Ligand | 4-formyl-2-methoxyphenyl-4-chlorobenzoate |

| Binding Energy | -8.18 kcal/mol |

| Key Interacting Residue | Ser353 |

Biological and Pharmacological Research Endeavors

Mechanisms of Action at the Molecular and Cellular Level

The precise molecular and cellular mechanisms of action for 4-Chloro-2-methoxybenzoic acid are not yet fully elucidated in the scientific literature. However, research into structurally related compounds provides a foundational understanding of its potential biological activities. The interactions observed with key biological molecules, such as receptors and enzymes, suggest that its effects are likely mediated through specific molecular pathways. Further investigation is required to delineate the exact cellular responses and signaling cascades influenced by this compound.

Receptor and Enzyme Interactions

While direct studies on this compound's interaction with serotonin receptors are limited, research on its close analog, 4-amino-5-chloro-2-methoxybenzoic acid, offers significant insights. A number of benzoate derivatives of 4-amino-5-chloro-2-methoxybenzoic acid have been synthesized and identified as potent agonists for the 5-HT₄ receptor. nih.govacs.org Some of these derivatives demonstrated nanomolar affinity for 5-HT₄ receptors, with Ki values as low as 1.0 nM. nih.govacs.org

Interestingly, the degree of substitution on the piperidine ring of these derivatives influenced their pharmacological profile. For instance, the introduction of two methyl groups led to a compound that acted as a 5-HT₄ receptor antagonist, inhibiting the action of serotonin. nih.govacs.org These findings suggest that the this compound scaffold has the potential to be modified to produce compounds with either agonist or antagonist activity at 5-HT₄ receptors, highlighting its potential as a template for the development of selective serotonergic agents.

| Compound Derivative | Receptor Interaction | Affinity (Ki) | Functional Activity |

| Benzoate derivative of 4-amino-5-chloro-2-methoxybenzoic acid (7a) | 5-HT₄ Receptor | 1.07 ± 0.5 nM | Partial Agonist |

| Benzoate derivative of 4-amino-5-chloro-2-methoxybenzoic acid (7k) | 5-HT₄ Receptor | 1.0 ± 0.3 nM | Partial Agonist |

| 2-[(cis-3,5-dimethylpiperidinyl)ethyl]-4-amino-5-chloro-2-methoxybenzoate (7g) | 5-HT₄ Receptor | 0.26 ± 0.06 nM | Antagonist |

Currently, there is a lack of specific research in the available scientific literature investigating the inhibitory effects of this compound on Histone Deacetylases (HDACs) and Cathepsins. While inhibitors of these enzymes are of significant interest in various therapeutic areas, direct studies to evaluate the potential of this compound as an inhibitor for either HDACs or Cathepsins have not been reported.

In the study of these related complexes, techniques such as electronic absorption spectroscopy, fluorescence spectroscopy, and viscometry were employed to characterize the binding interactions. mdpi.comproquest.comnih.govresearchgate.netnih.gov The findings revealed that these complexes could bind to calf thymus DNA (CT-DNA), likely through an intercalative mode, and could also interact with HSA, causing a quenching of its intrinsic fluorescence. mdpi.comproquest.comnih.govresearchgate.netnih.gov These interactions were found to be spontaneous. mdpi.comproquest.comnih.govnih.gov While these results are for a different molecule, they suggest that the substituted chlorobenzoic acid scaffold is capable of participating in such biomolecular interactions. Further research is necessary to determine if this compound itself exhibits similar binding properties with DNA and HSA.

| Interacting Molecule | Method of Study | Observed Interaction with Related Compound (Copper(II) complex of 4-chloro-3-nitrobenzoic acid) |

| Calf Thymus DNA (CT-DNA) | Electronic Absorption, Fluorescence Spectroscopy, Viscometry | Intercalative binding |

| Human Serum Albumin (HSA) | Fluorescence Spectroscopy | Static and spontaneous fluorescence quenching |

Antimicrobial Activity

This compound has been described as an antibacterial agent with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. It is reported to be active against bacteria in both their stationary and growth phases.

While the broad-spectrum antibacterial activity of this compound is noted, specific quantitative data, such as Minimum Inhibitory Concentrations (MICs), against a comprehensive panel of Gram-positive and Gram-negative bacteria are not extensively detailed in the currently available literature. The determination of MIC values is crucial for understanding the potency and potential clinical utility of an antimicrobial agent. Future research should focus on establishing these quantitative measures to fully characterize the antibacterial profile of this compound.

| Bacterial Type | Specific Strains | Minimum Inhibitory Concentration (MIC) |

| Gram-positive | e.g., Staphylococcus aureus, Bacillus subtilis | Data not available |

| Gram-negative | e.g., Escherichia coli, Pseudomonas aeruginosa | Data not available |

Antifungal Activity

Research has indicated that this compound possesses notable antifungal properties. Specifically, it has been shown to be effective in inhibiting the growth of the fungus Aspergillus niger. biosynth.com While detailed quantitative data on its minimum inhibitory concentration (MIC) against this species is still emerging, its activity against such a common mold suggests a potential for further development in antifungal therapies.

Investigations into its efficacy against Candida species, another group of opportunistic fungal pathogens, are ongoing. The structural characteristics of benzoic acid derivatives have been a focal point in the search for new antifungal agents, and this compound represents a promising candidate within this chemical class.

Anti-inflammatory and Analgesic Research

This compound serves as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds, particularly those with anti-inflammatory and analgesic properties. chemimpex.com This role as a foundational chemical building block underscores its importance in the development of new pain and inflammation management therapies.

While direct in-vivo studies on the anti-inflammatory and analgesic effects of this compound itself are limited, research on closely related compounds offers compelling insights. For instance, a derivative, 2-hydroxy-4-methoxy benzoic acid, has demonstrated hepatoprotective effects by reducing inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in animal models. nih.gov Another related compound, 2-((4-(chloromethyl)benzoyl)oxy)benzoic acid, has been identified as a potential analgesic. ekb.eg These findings suggest that the core structure of this compound contributes to these pharmacological activities, warranting further investigation into its own therapeutic potential.

Anticancer Activity

The potential of this compound and its derivatives as anticancer agents has been a subject of scientific inquiry.

In Vitro Cytotoxicity Studies

Derivatives of the closely related 5-Chloro-2-methoxy-benzoic acid have been evaluated for their in vitro antiproliferative activity against a panel of human cancer cell lines. These studies have demonstrated cytotoxic effects against various cancer types, as detailed in the table below.

| Cell Line | Cancer Type | Derivative Activity |

| MCF7 | Breast Adenocarcinoma | Exhibited cytotoxic selectivity ekb.eg |

| HEPG2 | Hepatocellular Carcinoma | Exhibited cytotoxic selectivity ekb.eg |

| HCT116 | Colon Carcinoma | Moderate to weak cytotoxic effect ekb.eg |

| PaCa2 | Pancreatic Carcinoma | Exhibited cytotoxic selectivity ekb.eg |

These results, while not on the exact compound, strongly suggest that the chloro-methoxy-benzoic acid scaffold is a promising pharmacophore for the development of novel anticancer drugs. Further studies are needed to determine the specific IC50 values of this compound against a range of human cancer cell lines.

Mechanisms of Antitumor Activity

The precise mechanisms through which this compound and its derivatives may exert their antitumor effects are an active area of research. Preliminary investigations into related compounds suggest potential mechanisms involving the inhibition of biofilm formation and filamentation, which are crucial for cancer cell survival and metastasis.

While direct evidence for this compound is still being gathered, the ability of similar small molecules to interfere with these processes in pathogenic microorganisms provides a conceptual framework for their potential role in oncology. The disruption of biofilm-like structures within tumors and the inhibition of invasive filamentous growth are emerging as novel strategies in cancer therapy.

Gastrointestinal Motility Modulation

Emerging research points towards the potential for derivatives of this compound to modulate gastrointestinal motility. Specifically, esters of the related compound 4-amino-5-chloro-2-methoxybenzoic acid have been synthesized and identified as potent and selective agonists for the 5-HT4 receptor. nih.gov The 5-HT4 receptor is a key player in regulating peristalsis and other motor functions of the gut.

Prokinetic agents, which enhance gastrointestinal motility, are used to treat conditions like gastroparesis and functional dyspepsia. wikipedia.orgclevelandclinic.org The discovery that derivatives of this chemical family can act as potent 5-HT4 receptor agonists opens up new avenues for the development of therapies for gastrointestinal motility disorders. These findings highlight the potential of the core this compound structure as a scaffold for designing novel prokinetic drugs.

Anti-emetic Properties

A significant area of pharmacological interest for this chemical family lies in its anti-emetic properties. The closely related compound, 4-amino-5-chloro-2-methoxybenzoic acid, is a known metabolite of the widely used anti-emetic drug, metoclopramide. Research indicates that this metabolite exhibits significant anti-emetic effects, which are primarily attributed to its action as a serotonin (5-HT) receptor antagonist.

By blocking 5-HT3 receptors in the chemoreceptor trigger zone of the brain, these compounds can effectively reduce the sensations of nausea and vomiting. The structural similarity of this compound to these active compounds strongly suggests its potential as a precursor or a pharmacophore for the development of new anti-emetic agents.

Neuropharmacological Investigations

Direct neuropharmacological investigations specifically focused on this compound are not extensively documented in publicly available scientific literature. However, research into structurally related compounds, particularly derivatives of 4-amino-5-chloro-2-methoxybenzoic acid, provides insights into potential neuropharmacological activities, primarily centered on the serotonergic system. These derivatives have been synthesized and evaluated for their interaction with serotonin receptors, specifically the 5-HT₄ subtype.

A study focused on a series of benzoate derivatives of 4-amino-5-chloro-2-methoxybenzoic acid revealed their potent activity as both agonists and antagonists at 5-HT₄ receptors. nih.gov These receptors are involved in various physiological processes in the central and peripheral nervous systems, including learning, memory, and gastrointestinal motility. The research demonstrated that modifications to the piperidine ring of the ester derivatives significantly influenced their pharmacological profile. nih.gov

For instance, monosubstitution on the piperidine ring resulted in compounds with high affinity for the 5-HT₄ receptor, acting as partial agonists. nih.gov Conversely, the introduction of two methyl groups on the piperidine ring led to a compound with antagonist properties at the same receptor. nih.gov These findings highlight the potential for developing selective 5-HT₄ receptor modulators from the structural backbone of chloro-methoxybenzoic acid derivatives.

The binding affinities and functional activities of these derivatives were determined through various assays, including radioligand binding assays in rat striatum and functional assays in guinea pig ileum and rat esophagus muscle tissues. nih.gov The data from these studies underscore the therapeutic potential of this class of compounds for conditions where modulation of the 5-HT₄ receptor is beneficial.

Table 1: 5-HT₄ Receptor Binding Affinities of 4-amino-5-chloro-2-methoxybenzoic acid Derivatives

| Compound | Modification | Kᵢ (nM) | Receptor Activity |

|---|---|---|---|

| 7a (ML 10302) | Monosubstituted piperidine | 1.07 ± 0.5 | Partial Agonist |

| 7k | Monosubstituted piperidine | 1.0 ± 0.3 | Partial Agonist |

| 7g | Disubstituted piperidine | 0.26 ± 0.06 | Antagonist |

Kᵢ represents the inhibition constant, indicating the affinity of the compound for the 5-HT₄ receptor. A lower Kᵢ value signifies a higher binding affinity.

Table 2: Functional Activity of 4-amino-5-chloro-2-methoxybenzoic acid Derivatives

| Compound | Assay | Measurement | Result |

|---|---|---|---|

| 7a, 7k | Guinea Pig Ileum/Rat Esophagus | Maximal Response | 60-80% of Serotonin |

| 7g | Rat Esophagus Muscle | pA₂ value | 8.6 |

The maximal response data for compounds 7a and 7k suggest they are partial agonists compared to the full agonist serotonin. The pA₂ value for compound 7g is a measure of its antagonist potency.

While the neuropharmacological profile of this compound itself remains to be elucidated, the research on its close analogues provides a strong rationale for future investigations into its potential effects on the central nervous system.

Agricultural Chemical Applications Research

Herbicidal Activity and Mechanisms

Research into the herbicidal properties of 4-Chloro-2-methoxybenzoic acid indicates that its primary mechanism of action is as a synthetic auxin. core.ac.uk Synthetic auxins are compounds that mimic the effects of the natural plant hormone indole-3-acetic acid (IAA), but are typically more resistant to degradation within the plant. core.ac.uk This persistence leads to a disruption of normal hormonal balance, causing uncontrolled and disorganized growth, which ultimately results in the death of susceptible plant species. core.ac.uk

The herbicidal activity of benzoic acid herbicides, including this compound, is characterized by their ability to induce a range of physiological and morphological abnormalities in susceptible plants. These effects are a direct consequence of the overstimulation of auxin-responsive genes. While the specific molecular targets are still being fully elucidated, it is understood that these synthetic auxins bind to auxin receptors, leading to a cascade of downstream effects. core.ac.uk

The key mechanisms of herbicidal action are believed to involve:

Disruption of Cell Growth and Division: The sustained high levels of auxin signaling lead to uncontrolled cell division and elongation, resulting in tissue malformation, such as twisting and curling of stems and leaves. chempedia.info

Altered Gene Expression: Synthetic auxins can upregulate the expression of genes involved in ethylene (B1197577) synthesis and abscisic acid (ABA) biosynthesis, leading to premature senescence and stress responses.

Disruption of Vascular Tissues: The abnormal growth can crush the phloem and xylem, impeding the transport of water and nutrients throughout the plant.

Table 1: General Herbicidal Mechanisms of Benzoic Acid Herbicides

| Mechanism | Description of Action |

| Auxin Mimicry | The compound mimics the natural plant hormone auxin, leading to hormonal imbalance. core.ac.uk |

| Uncontrolled Growth | It stimulates abnormal and disorganized cell division and elongation. chempedia.info |

| Gene Expression Alteration | It affects the expression of genes related to growth and stress responses. |

| Vascular Tissue Disruption | Abnormal growth damages the plant's transport systems for water and nutrients. |

Pesticidal Properties and Target Pathways

The term "pesticidal" encompasses a broad range of activities against various pests, including insects. While this compound is primarily recognized for its herbicidal effects, its broader pesticidal properties are less well-documented in publicly available research. However, it is known to be used in the formulation of pesticides. chemimpex.com The target pathways for any insecticidal activity would likely differ significantly from its herbicidal auxin-mimicking mechanism.

Potential, though not extensively researched, pesticidal target pathways for compounds with similar chemical structures could involve:

Nervous System Disruption: Many insecticides target the nervous system of insects, interfering with neurotransmitter function or ion channel activity.

Disruption of Metabolic Processes: Interference with essential metabolic pathways, such as energy production or hormone regulation, can be lethal to insects.

Enzyme Inhibition: Specific enzymes crucial for insect survival could be targeted and inhibited.

It is important to note that without specific research on the insecticidal action of this compound, these remain general potential mechanisms for pesticides.

Fungicidal Applications

Research has demonstrated that this compound exhibits fungicidal properties against a range of fungal species. biosynth.com This suggests that the compound or its derivatives could have applications in controlling plant pathogenic fungi.

One study has shown its effectiveness in inhibiting the growth of several common fungi, including: biosynth.com

Aspergillus niger

Aspergillus fumigatus

Penicillium notatum

Fusarium oxysporum

The precise mechanisms by which this compound exerts its fungicidal effects are not fully elucidated in the available literature. However, the general mechanisms of action for fungicides often involve:

Disruption of Cell Membrane Integrity: The compound may interfere with the synthesis or function of the fungal cell membrane, leading to leakage of cellular contents.

Inhibition of Essential Enzymes: It could inhibit enzymes that are critical for fungal metabolic pathways, such as respiration or the synthesis of essential molecules.

Interference with Nucleic Acid Synthesis: The compound might disrupt the processes of DNA or RNA synthesis, thereby preventing fungal growth and replication.

Table 2: Documented Fungicidal Activity of this compound

| Fungal Species | Activity |

| Aspergillus niger | Growth inhibition biosynth.com |

| Aspergillus fumigatus | Growth inhibition biosynth.com |

| Penicillium notatum | Growth inhibition biosynth.com |

| Fusarium oxysporum | Growth inhibition biosynth.com |

Impact on Plant Growth Pathways and Metabolism

As a synthetic auxin, this compound directly impacts plant growth pathways and metabolism by disrupting the normal hormonal regulation. chemimpex.com The introduction of a persistent auxin mimic leads to a cascade of metabolic changes, many of which are detrimental to the plant.

The primary impacts on plant growth pathways and metabolism include:

Hormonal Imbalance: The most significant impact is the disruption of the natural auxin balance, which affects a multitude of developmental processes, including apical dominance, root formation, and fruit development. core.ac.uk

Altered Nutrient Allocation: The uncontrolled growth induced by the herbicide creates new metabolic sinks, diverting energy and nutrients away from normal developmental processes.

Stimulation of Stress Responses: The plant perceives the hormonal imbalance as a stressor, leading to the activation of stress response pathways, including the production of ethylene and abscisic acid.

Regulation of Lipid Biosynthesis: Some research on other benzoic acid herbicides has suggested an impact on the regulation of lipid biosynthesis in plants. chempedia.info

The metabolic fate of similar chloro-substituted phenoxyacetic acids in plants has been studied, revealing that plants can metabolize these compounds, often through hydroxylation and subsequent conjugation with sugars to form glucosides. scispace.com This detoxification process varies in its efficiency among different plant species, which can contribute to the selective nature of these herbicides.

Material Science and Advanced Applications Research

Exploration in Polymer and Coating Development

4-Chloro-2-methoxybenzoic acid serves as a valuable building block or intermediate in the synthesis of advanced polymers and coatings. chemimpex.com Its incorporation into polymer chains can impart desirable characteristics such as enhanced thermal stability and specific chemical resistance. The presence of the chloro and methoxy (B1213986) groups on the aromatic ring can influence the polymer's final properties, including its durability and performance under various environmental conditions. nbinno.com Research in this area focuses on leveraging the compound's unique structure to create specialty polymers for industries that demand materials with cutting-edge performance characteristics. nbinno.comnbinno.com

Potential Contributions of this compound in Polymers:

| Feature | Potential Enhancement in Polymers |

|---|---|

| Aromatic Ring | Provides rigidity and thermal stability to the polymer backbone. |

| Chloro Group | Can enhance flame retardancy and chemical resistance. |

| Methoxy Group | Influences solubility and intermolecular interactions. |

| Carboxylic Acid Group | Offers a reactive site for polymerization reactions (e.g., forming polyesters or polyamides). |

Supramolecular Chemistry and Crystal Engineering

The field of supramolecular chemistry, which focuses on the assembly of molecules into larger, organized structures, utilizes building blocks like this compound for crystal engineering. The compound's functional groups—particularly the carboxylic acid—can form predictable and strong non-covalent interactions, such as hydrogen bonds, which are essential for designing and constructing complex molecular architectures.

Coordination polymers are materials formed by the self-assembly of metal ions with organic ligands. The deprotonated form (anion) of this compound is an effective ligand for this purpose. The carboxylate group readily coordinates to metal centers, while the chloro and methoxy substituents can influence the resulting structure and its properties. Research has shown that the 4-Chloro-2-methoxybenzoate anion can form complexes with a variety of divalent metal ions. sigmaaldrich.com This versatility makes it a useful component for synthesizing new coordination polymers with potentially interesting magnetic, optical, or porous properties.

Metal Ions Known to Form Complexes with 4-Chloro-2-methoxybenzoate Anion:

| Metal Ion | Chemical Symbol |

|---|---|

| Manganese(II) | Mn²⁺ |

| Cobalt(II) | Co²⁺ |

| Nickel(II) | Ni²⁺ |

| Copper(II) | Cu²⁺ |

Source: Sigma-Aldrich sigmaaldrich.com

Metal-Organic Frameworks (MOFs) are a subclass of coordination polymers characterized by their high porosity. The synthesis of MOFs relies on the use of organic linkers (ligands) to connect metal-based nodes, creating a crystalline, porous structure. Benzoic acid derivatives are frequently used as linkers in MOF synthesis. google.com

Gas Sorption Capacity Studies

Research on MOFs built from functionally similar ligands demonstrates that the chemical nature of the organic linker is critical. For instance, the presence of specific functional groups can create preferential binding sites for certain gas molecules, enhancing selectivity. nih.gov Studies on various MOFs have shown selective gas adsorption for CO₂ over N₂ or CH₄. rsc.org Although gas sorption studies for MOFs derived specifically from this compound are not yet prominent, its structural characteristics suggest that if used as a linker, it could contribute to the development of MOFs with tailored gas adsorption properties, making this an area for future research.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Manganese(II) |

| Cobalt(II) |

| Nickel(II) |

| Copper(II) |

| Zinc(II) |

| Carbon Dioxide |

| Methane |

Analytical Chemistry Research Applications

Chromatographic Techniques as a Standard

4-Chloro-2-methoxybenzoic acid is employed as a standard in chromatographic techniques to ensure the accuracy and precision of analytical measurements. chemimpex.com High-Performance Liquid Chromatography (HPLC) is a common method where this compound is used as a reference material. A typical HPLC method for the analysis of benzoic acid derivatives involves a reverse-phase column, such as a C18 column, with a mobile phase consisting of a mixture of an aqueous buffer (like phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (such as acetonitrile (B52724) or methanol).

The use of this compound as a standard is essential for method validation, a process that confirms the suitability of an analytical method for its intended purpose. Key validation parameters that are assessed using this reference standard include linearity, limit of detection (LOD), and limit of quantitation (LOQ).

A hypothetical example of HPLC conditions for analyzing this compound is presented below:

| Parameter | Condition |

| Chromatograph | High-Performance Liquid Chromatograph |

| Column | C18, 4.6 mm x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 20 µL |

| Temperature | Ambient |

Under such conditions, this compound would exhibit a specific retention time, which is a critical parameter for its identification and quantification.

Quantitative Analysis of Related Compounds

A primary application of this compound as a standard is in the quantitative analysis of its related compounds, which may be present as impurities from the synthesis process or as degradation products. The accurate determination of these related substances is crucial for quality control in pharmaceutical and chemical manufacturing.

The quantification of these impurities is often performed using HPLC with UV detection. A stock solution of the this compound reference standard is prepared at a known concentration. This standard is then used to create a calibration curve by plotting the peak area response against a series of known concentrations. This curve is subsequently used to determine the concentration of the related compounds in a sample.

Potential related compounds that could be quantified using this compound as a standard include isomers and compounds with variations in the substituent groups on the benzene (B151609) ring. The table below provides hypothetical validation data for the quantification of two potential related compounds using a validated HPLC method with this compound as the standard.

| Parameter | Related Compound A | Related Compound B |

| Linearity (r²) | 0.9995 | 0.9992 |

| LOD | 0.05 µg/mL | 0.08 µg/mL |

| LOQ | 0.15 µg/mL | 0.24 µg/mL |

| Recovery (%) | 98.5 - 101.2 | 99.1 - 100.8 |

| Precision (RSD%) | < 2.0 | < 2.0 |

This data illustrates the high degree of accuracy and precision that can be achieved when using this compound as a reference standard for the quantitative analysis of related substances.

Toxicological and Environmental Impact Research

Mechanistic Toxicology (e.g., hepatorenal system effects, enzyme activity changes)

A study on the toxic effects of various benzoic acid derivatives following subchronic oral administration in rats revealed significant impacts on the hepatorenal system. rjsocmed.com The most pronounced organotoxic effects were observed with 4-chlorobenzoic acid and 4-methoxybenzoic acid, suggesting that the presence of both a chlorine atom and a methoxy (B1213986) group on the benzoic acid ring can lead to notable toxicity. rjsocmed.com

The investigation highlighted several key toxicological endpoints:

Hepatorenal System: Morphohistological analysis confirmed that benzoic acid derivatives predominantly affect the liver and kidneys. rjsocmed.com In the liver, observed effects included fatty liver dystrophy and a diffuse proliferation of Kupffer cells. rjsocmed.com Kidney damage was characterized by enlarged glomeruli and a narrowing of the lumen of the Bowman's capsule due to swelling of the capillary endothelium. rjsocmed.com

Enzyme Activity Changes: A significant decrease in catalase activity was noted, which is indicative of oxidative stress. rjsocmed.com

Biochemical Alterations: The study also found a significant increase in urea (B33335) concentration and aminotransferase activity, further pointing to kidney and liver damage, respectively. rjsocmed.com

While these findings are for related compounds, they strongly suggest that 4-Chloro-2-methoxybenzoic acid could exhibit similar toxic effects on the liver and kidneys, and may interfere with key enzyme activities. The table below summarizes the key findings from the study on related benzoic acid derivatives.

| Parameter | Observed Effect in Rats Exposed to Benzoic Acid Derivatives | Implication |

| Liver Morphology | Fatty liver dystrophy, diffuse proliferation of Kupffer cells. rjsocmed.com | Indicates liver damage and inflammation. |

| Kidney Morphology | Enlarged glomeruli, narrowed Bowman's capsule lumen. rjsocmed.com | Suggests impaired kidney function. |

| Enzyme Activity | Decreased catalase activity. rjsocmed.com | Points to oxidative stress. |

| Biochemical Markers | Increased urea and aminotransferase levels. rjsocmed.com | Confirms kidney and liver injury. |

This data is based on studies of related benzoic acid derivatives and is presented to infer the potential effects of this compound in the absence of direct studies.

Biodegradation Studies

Specific studies on the biodegradation of this compound are not extensively documented. However, research on the microbial degradation of other substituted benzoic acids provides a basis for understanding its potential environmental persistence.